5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
CAS No.: 338391-99-4
Cat. No.: VC21459051
Molecular Formula: C9H8Cl2N4S
Molecular Weight: 275.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338391-99-4 |
|---|---|
| Molecular Formula | C9H8Cl2N4S |
| Molecular Weight | 275.16g/mol |
| IUPAC Name | 3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
| Standard InChI | InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(3-7(6)11)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) |
| Standard InChI Key | RXLFIXCVVZQTLP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl |
Introduction
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazole derivatives. It is characterized by its unique structural features, which include a triazole ring and a sulfanyl group linked to a dichlorobenzyl moiety. This compound has been studied for its potential applications in medicinal chemistry, particularly due to its biological activities.
Synthesis and Chemical Reactions
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves multi-step reactions that require controlled conditions, such as specific solvents and temperatures, to optimize yield and purity. The use of catalysts may enhance the efficiency of certain steps in the synthesis process.
Reaction Conditions
-
Solvents: Commonly used solvents include ethanol or acetonitrile.
-
Temperature Control: Maintaining optimal temperatures is crucial to prevent side reactions and ensure high yields.
Biological Activities and Applications
Triazole derivatives, including 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine, are known for their diverse biological activities. These compounds have been studied for their antifungal, antimicrobial, and potential anticancer properties.
Potential Applications
-
Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in targeting microbial infections or cancerous tissues.
-
Pharmacological Studies: Further research is needed to fully explore its pharmacological properties and potential therapeutic applications.
Availability and Suppliers
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine can be sourced from reputable chemical suppliers such as Fujifilm Wako Pure Chemical Corporation, where it is manufactured by Matrix Scientific .
Storage Conditions
-
Storage: Typically stored at room temperature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume